molecular formula C11H9N3O2S B1483141 2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098135-75-0

2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483141
CAS No.: 2098135-75-0
M. Wt: 247.28 g/mol
InChI Key: VNMDYQLNYWKNMC-UHFFFAOYSA-N
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Description

2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid is a useful research compound. Its molecular formula is C11H9N3O2S and its molecular weight is 247.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Evaluation

Another area of application is in the development of heterocyclic compounds derived from similar structures for antitumor evaluation. These compounds have been synthesized and assessed for their antiproliferative activity against several human cancer cell lines, including breast adenocarcinoma, non-small cell lung cancer, and CNS cancer. The research indicates that many of these compounds exhibit significant inhibitory effects, suggesting their potential as antitumor agents (Shams et al., 2010).

Corrosion Inhibition

Compounds bearing the pyrazoline structure have been studied for their application as corrosion inhibitors for mild steel in acidic media. The effectiveness of these derivatives has been demonstrated through a combination of experimental and theoretical methods. These studies reveal that such compounds behave as mixed-type inhibitors, showing high inhibition efficiency, which could be valuable for protecting industrial metals against corrosion (Lgaz et al., 2018).

Synthesis and Structural Determination

The synthesis and structural determination of related compounds, like 2-Cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide, have been reported, showcasing the methods for obtaining high yields and confirming structures via NMR spectroscopy and single crystal X-ray diffraction. These studies contribute to the understanding of the chemical properties and potential applications of such compounds (Kariuki et al., 2022).

Properties

IUPAC Name

2-[4-(cyanomethyl)-3-thiophen-2-ylpyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2S/c12-4-3-8-6-14(7-10(15)16)13-11(8)9-2-1-5-17-9/h1-2,5-6H,3,7H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNMDYQLNYWKNMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN(C=C2CC#N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
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2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
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2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
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2-(4-(cyanomethyl)-3-(thiophen-2-yl)-1H-pyrazol-1-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.